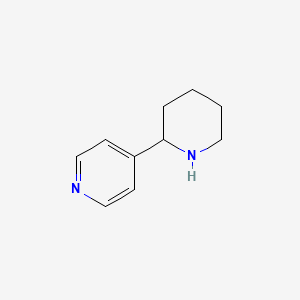

4-(Piperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h4-5,7-8,10,12H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERCHVXXXMTJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(Piperidin-2-yl)pyridine: A Mechanistic and Practical Guide

Introduction

4-(Piperidin-2-yl)pyridine, an important heterocyclic scaffold, is a key structural motif in a range of biologically active compounds and a valuable building block in medicinal chemistry and drug development. Its synthesis is a topic of significant interest for researchers aiming to develop novel therapeutics. This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to this compound, focusing on the underlying reaction mechanisms and providing detailed, field-proven experimental protocols. The primary strategy discussed herein involves a two-step sequence: the synthesis of a 2,4'-bipyridine precursor via a cross-coupling reaction, followed by the regioselective catalytic hydrogenation of the 2-substituted pyridine ring.

Part 1: Synthesis of the 2,4'-Bipyridine Precursor

The synthesis of unsymmetrical bipyridines is most efficiently achieved through modern cross-coupling methodologies. Among these, Negishi and Suzuki couplings are particularly well-suited for the preparation of 2,4'-bipyridine due to their high yields and functional group tolerance.[1][2] For the purpose of this guide, we will focus on the Negishi coupling, which often provides excellent results in the coupling of heteroaromatic compounds.

Mechanism of Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[1] The catalytic cycle, as illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromopyridine) to form a Pd(II) intermediate.

-

Transmetalation: The organozinc reagent (e.g., 4-pyridylzinc chloride) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final bipyridine product, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of 2,4'-Bipyridine via Negishi Coupling

This protocol describes a representative procedure for the synthesis of 2,4'-bipyridine.

Materials:

-

2-Bromopyridine

-

Zinc chloride (ZnCl₂)

-

n-Butyllithium (n-BuLi)

-

4-Bromopyridine hydrochloride

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Organozinc Reagent:

-

To a solution of 4-bromopyridine (liberated from its hydrochloride salt by neutralization) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

-

Stir the mixture for 30 minutes, then add a solution of ZnCl₂ in THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour to form the 4-pyridylzinc chloride solution.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2-bromopyridine and a catalytic amount of Pd(PPh₃)₄ in anhydrous THF under an inert atmosphere.

-

To this solution, add the freshly prepared 4-pyridylzinc chloride solution via cannula.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4'-bipyridine.

-

Part 2: Catalytic Hydrogenation of 2,4'-Bipyridine

The core of the synthesis of this compound is the selective reduction of one of the pyridine rings of 2,4'-bipyridine. Catalytic hydrogenation is the most effective method for this transformation.[3]

Choice of Catalyst and Regioselectivity

Common catalysts for pyridine hydrogenation include platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C).[4][5] PtO₂ is often preferred for this specific transformation as it generally shows high activity for the hydrogenation of heterocyclic aromatic rings under acidic conditions.[6][7]

The regioselectivity of the hydrogenation, where the 2-substituted pyridine ring is preferentially reduced over the 4-substituted ring, can be attributed to a combination of steric and electronic factors. The nitrogen atom of the 2-substituted pyridine ring is sterically more accessible for coordination to the catalyst surface compared to the more hindered nitrogen in a 4-substituted ring of a bipyridine system. Protonation of the pyridine nitrogen atoms under acidic conditions (typically glacial acetic acid is used as the solvent) enhances the susceptibility of the ring to hydrogenation.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of pyridines on a heterogeneous catalyst surface is a complex process. A simplified mechanistic representation is provided below.

Caption: Simplified mechanism of catalytic hydrogenation of 2,4'-bipyridine.

-

Adsorption: Both hydrogen gas and the 2,4'-bipyridine substrate are adsorbed onto the surface of the catalyst. Hydrogen undergoes dissociative chemisorption to form adsorbed hydrogen atoms.

-

Stepwise Hydrogen Addition: The adsorbed bipyridine undergoes a series of stepwise additions of hydrogen atoms to the pyridine ring. This process is believed to proceed through di- and tetrahydropyridine intermediates.

-

Desorption: Once the pyridine ring is fully saturated to form the piperidine ring, the product, this compound, desorbs from the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 2,4'-Bipyridine

This protocol is designed to be a self-validating system, with clear steps for reaction execution, monitoring, and product isolation.

Materials:

-

2,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reaction Setup:

-

In a high-pressure reactor vessel (e.g., a Parr hydrogenator), dissolve 2,4'-bipyridine in glacial acetic acid.

-

Carefully add the PtO₂ catalyst (typically 5-10 mol%). Caution: PtO₂ can be pyrophoric. Handle in an inert atmosphere if possible.

-

-

Hydrogenation:

-

Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

-

Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and some cooling may be required initially.

-

Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃ or a dilute solution of NaOH until the effervescence ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

Data Summary

The following table summarizes typical catalytic systems and conditions for the hydrogenation of pyridines.

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Typical Yield | Reference |

| PtO₂ | 50-70 | Room Temp | Glacial Acetic Acid | None | High | [4] |

| Pd/C | 5 | 40 | Methanol | HCl | Good to High | [5] |

| Rh/C | 5 | 80 | Water | None | High | [8] |

| RuO₂ | High | High | Various | None | Good | [9] |

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the initial formation of 2,4'-bipyridine via Negishi cross-coupling, followed by regioselective catalytic hydrogenation of the 2-substituted pyridine ring. The choice of a platinum-based catalyst in an acidic medium is crucial for the efficiency and selectivity of the hydrogenation step. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.

References

- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role of properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document serves as a vital resource for researchers and scientists. In the absence of extensive experimental data for this specific entity, this guide emphasizes the robust methodologies and self-validating experimental systems required to accurately determine these parameters. By grounding our discussion in established analytical techniques and providing detailed, field-proven protocols, we aim to empower drug development professionals to fully characterize this compound and its analogs, thereby facilitating informed decision-making in the lead optimization process.

Introduction: The Significance of this compound in Drug Discovery

The this compound scaffold represents a confluence of two key pharmacophoric units: the basic piperidine ring and the aromatic pyridine moiety. This structural combination imparts a unique set of physicochemical characteristics that are of significant interest in the design of novel therapeutics. The piperidine ring, a common feature in many approved drugs, often contributes to favorable interactions with biological targets and can influence a compound's metabolic stability. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition.

The precise arrangement of these two rings in this compound creates a molecule with distinct properties compared to its isomers, such as 2-(piperidin-4-yl)pyridine or 3-(piperidin-2-yl)pyridine. Understanding the fundamental physicochemical properties of this specific isomer is therefore paramount for any research program aiming to leverage its potential. These properties govern a molecule's journey through the body, from absorption and distribution to metabolism and excretion (ADME), and ultimately influence its efficacy and safety profile.

This guide will delve into the critical physicochemical parameters of this compound, offering both predicted values based on computational models and, more importantly, detailed experimental protocols for their rigorous determination.

Molecular Structure and Key Identifiers

A thorough understanding of a compound's physicochemical properties begins with its precise chemical structure.

An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 4-(Piperidin-2-yl)pyridine Analogues

Foreword: The Strategic Importance of the 4-(Piperidin-2-yl)pyridine Scaffold in Modern Drug Discovery

The this compound framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in approved pharmaceuticals and clinical candidates underscores its importance.[1][3] This guide provides a comprehensive overview of the synthetic strategies employed to access analogues of this versatile scaffold and delves into the critical structure-activity relationships (SAR) that govern their pharmacological profiles. For researchers, scientists, and drug development professionals, a deep understanding of the nuances of synthesizing and modifying this scaffold is paramount to unlocking its full therapeutic potential.

I. Navigating the Synthetic Landscape: Crafting the this compound Core

The construction of this compound analogues can be broadly approached through two strategic disconnections: formation of the piperidine ring followed by coupling to a pre-functionalized pyridine, or vice versa. The choice of strategy is often dictated by the desired substitution patterns and the availability of starting materials.

A. Synthesis of the Functionalized Piperidine Moiety: A Multifaceted Challenge

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[1][2] The synthesis of functionalized piperidines, particularly those with defined stereochemistry, is a cornerstone of modern organic synthesis.

The most atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine derivative.[1] This method, while conceptually simple, presents several challenges, including the inherent aromaticity of the pyridine ring and the potential for the nitrogen atom to poison the catalyst.[1][4]

Key Considerations for Catalytic Hydrogenation:

-

Catalyst Selection: Platinum group metals, such as platinum oxide (PtO₂) and rhodium on carbon, are highly effective.[1][5] The choice of catalyst can influence the stereochemical outcome of the reduction of substituted pyridines.

-

Reaction Conditions: High pressures and temperatures are often required to overcome the stability of the aromatic ring.[1] However, advancements in catalyst systems, including iridium(III) complexes, have enabled ionic hydrogenation under milder conditions.[4]

-

Chemoselectivity: For pyridines bearing other reducible functional groups, achieving selective hydrogenation of the pyridine ring is a critical consideration.[1][4] The use of specific catalysts and reaction conditions can allow for the preservation of sensitive groups like nitro, azido, and bromo moieties.[4]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

-

Catalyst Preparation: In a suitable reaction vessel, the chosen catalyst (e.g., 5 mol% PtO₂) is suspended in a solvent such as glacial acetic acid.[5]

-

Substrate Addition: The substituted pyridine derivative is added to the catalyst suspension.

-

Hydrogenation: The vessel is placed in a high-pressure reactor, purged with an inert gas, and then pressurized with hydrogen gas (typically 50-70 bar).[5] The reaction is stirred at a designated temperature (e.g., room temperature to 40°C) for a specified duration (e.g., 16 hours).[1][5]

-

Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The filtrate is then concentrated, and the crude product is purified by distillation or column chromatography.[1]

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide array of carbo- and heterocyclic systems, including piperidines.[6][7][8] This reaction, catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene precursor.[7]

Advantages of RCM in Piperidine Synthesis:

-

Functional Group Tolerance: Modern RCM catalysts exhibit excellent tolerance for a wide range of functional groups.[7]

-

Stereochemical Control: The stereochemistry of the final piperidine can be controlled by using chiral starting materials.[6]

-

Versatility: RCM allows for the synthesis of a diverse range of substituted piperidines that may be difficult to access through other methods.[6][7]

Diagram: Retrosynthetic Analysis for Piperidine Synthesis via RCM

Caption: Retrosynthetic approach for piperidine synthesis via RCM.

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[9][10][11] While not directly forming a simple piperidine, this reaction is crucial for constructing piperidine rings fused to or containing an aromatic component, which can be a precursor to certain this compound analogues.

Mechanism of the Pictet-Spengler Reaction:

-

Iminium Ion Formation: The reaction commences with the formation of an iminium ion from the condensation of the amine and the carbonyl compound.[9]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution.

-

Deprotonation: Subsequent deprotonation yields the final cyclized product.

Diagram: Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler reaction.

B. Synthesis and Functionalization of the Pyridine Ring

The pyridine ring offers numerous possibilities for functionalization, allowing for the introduction of various substituents to probe the SAR of the final analogues.

Traditional methods for pyridine synthesis, such as the Hantzsch synthesis, remain valuable for accessing specific substitution patterns. However, modern cross-coupling reactions have become the workhorse for the functionalization of pre-formed pyridine rings.

Palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, are indispensable for introducing aryl, heteroaryl, and alkyl groups onto the pyridine ring. These reactions offer a high degree of control and functional group tolerance.

C. Coupling the Piperidine and Pyridine Moieties

The final step in the synthesis of this compound analogues involves the coupling of the two heterocyclic rings.

If the pyridine ring is activated with a suitable leaving group (e.g., a halogen) at the 4-position, the piperidine nitrogen can act as a nucleophile to displace the leaving group.

A 4-formylpyridine can be coupled with a 2-aminopiperidine derivative via reductive amination. This versatile reaction involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and can be employed to couple a piperidine with a 4-halopyridine. This reaction is known for its broad substrate scope and high efficiency.

II. Deciphering the Structure-Activity Relationship (SAR)

The biological activity of this compound analogues is exquisitely sensitive to structural modifications. A systematic exploration of the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

A. Modifications of the Piperidine Ring

-

Substitution at the 2-Position: The substituent at the 2-position of the piperidine ring often plays a critical role in target engagement. The size, stereochemistry, and electronic properties of this group can significantly impact binding affinity.

-

Substitution at Other Positions: Introduction of substituents at the 3-, 4-, 5-, and 6-positions of the piperidine ring can influence the overall conformation of the molecule and its interaction with the biological target. These modifications can also be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.

-

N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of the pharmacological profile. Alkylation, acylation, and sulfonylation are common modifications that can modulate potency, selectivity, and duration of action.

B. Modifications of the Pyridine Ring

-

Substitution Pattern: The position and nature of substituents on the pyridine ring can have a profound effect on activity. Electron-donating and electron-withdrawing groups can alter the electronic properties of the ring and influence its ability to participate in hydrogen bonding or other non-covalent interactions.

-

Bioisosteric Replacements: Replacing the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, pyrazine, thiophene) is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties.[12][13]

C. Linker Modifications

In analogues where a linker connects the piperidine and pyridine moieties, modifications to the linker length, rigidity, and composition can significantly impact the overall topology of the molecule and its ability to adopt a bioactive conformation.

Table 1: Illustrative SAR Data for a Hypothetical Series of this compound Analogues

| Compound | R1 (Piperidine-N) | R2 (Pyridine-5) | IC₅₀ (nM) |

| 1a | H | H | 150 |

| 1b | CH₃ | H | 75 |

| 1c | Benzyl | H | 25 |

| 1d | H | Cl | 120 |

| 1e | H | OCH₃ | 200 |

| 1f | Benzyl | Cl | 15 |

Diagram: Key SAR Insights

Caption: Summary of key SAR trends.

III. Future Directions and Emerging Synthetic Technologies

The field of synthetic organic chemistry is continually evolving, offering new tools and strategies for the construction of complex molecules.

-

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation and C-H functionalization will enable more efficient and enantioselective access to complex this compound analogues.[2][14][15][16][17]

-

Flow Chemistry: Continuous flow technologies offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of these analogues is a promising area of research.

-

Biocatalysis: The use of enzymes to catalyze key transformations can provide unparalleled levels of stereoselectivity and environmental sustainability.

IV. Conclusion: A Scaffold of Enduring Significance

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. A thorough understanding of the synthetic methodologies available for its construction and the intricate structure-activity relationships that govern its biological activity is essential for any researcher working in this area. The continued development of innovative synthetic methods will undoubtedly lead to the discovery of new and improved drugs based on this remarkable heterocyclic framework.

References

- 1. benchchem.com [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 17. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Screening of Novel 4-(Piperidin-2-yl)pyridine Derivatives

Introduction: The Strategic Value of the 4-(Piperidin-2-yl)pyridine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to modulate crucial physicochemical properties like solubility and lipophilicity make it an ideal framework for drug design.[1][3] When incorporated into the this compound structure, this scaffold presents unique vectorial orientations for functionalization, enabling precise interaction with biological targets. Derivatives of pyridine and piperidine have shown a vast range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][3][4][][6]

This guide provides a comprehensive, technically-grounded framework for the biological screening of novel this compound derivatives. Moving beyond a simple list of protocols, we will explore the strategic rationale behind assay selection, the logic of a tiered screening cascade, and the interpretation of data to identify and validate promising lead compounds. For the purpose of this guide, we will focus on a common and highly relevant target class for such scaffolds: protein kinases . Kinases have become one of the most important classes of targets for drug discovery, and screening for their inhibitors is a critical activity in modern pharmacology.[7]

Phase 1: Target Rationale & Primary Assay Selection

The initial phase of any screening campaign is predicated on a strong biological hypothesis. Given the prevalence of piperidine-containing scaffolds in approved kinase inhibitors, establishing a kinase panel for initial screening is a logical starting point.[7][8] The goal is not just to find activity, but to find meaningful activity.

Causality Behind Experimental Choice: Why a Kinase Target?

The this compound scaffold can effectively position hydrogen bond donors and acceptors and hydrophobic moieties to interact with the ATP-binding pocket of protein kinases. Its structure can mimic the hinge-binding motifs crucial for potent and selective inhibition. Therefore, a primary screen against a panel of disease-relevant kinases (e.g., those implicated in oncology or inflammatory disease) is a data-driven first step.

Primary Screening: High-Throughput Biochemical Assay

The objective of the primary screen is to rapidly and cost-effectively identify "hits" from a large compound library. The chosen assay must be robust, reproducible, and amenable to automation.

A superior choice for this task is the ADP-Glo™ Kinase Assay .[9][10][11]

-

Principle: This is a universal luminescent assay that measures the amount of ADP produced during a kinase reaction.[11][12] The amount of ADP is directly proportional to kinase activity. After the initial kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. A second detection reagent then converts the newly formed ADP back into ATP, which fuels a luciferase/luciferin reaction, generating a light signal that positively correlates with kinase activity.[9][11]

-

Why It's a Good Choice:

-

Universal: It can be used for virtually any kinase and substrate combination (protein, peptide, lipid) and is not dependent on specific antibodies.[10][12]

-

High Sensitivity & Dynamic Range: The assay can detect low levels of ATP-to-ADP conversion, making it suitable even for low-activity kinases.[9][10] It can also be used with high (up to 1mM) ATP concentrations, which is critical for accurately assessing inhibitors of kinases with a high Km for ATP.[9]

-

Robustness: The "glow-type" luminescence signal is stable for several hours, allowing for batch processing of plates without strict timing constraints.[10] Z'-factors >0.7 are routinely achievable, indicating excellent assay quality.[9]

-

Experimental Protocol: Single-Point Primary Screen using ADP-Glo™

-

Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each this compound derivative (typically at 10 mM in DMSO) into a 384-well, low-volume assay plate. Also, plate wells with DMSO only (negative control) and a known inhibitor for the target kinase (positive control).

-

Kinase Reaction Preparation: Prepare a master mix containing the kinase buffer, the target kinase enzyme, the specific substrate (e.g., a peptide), and ATP at a concentration near its Km value.

-

Initiate Reaction: Dispense 5 µL of the kinase reaction mix into each well of the compound plate.

-

Incubation: Incubate the plate at room temperature for 1-2 hours (this may require optimization depending on the kinase).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin components.[11]

-

Signal Readout: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Phase 2: Hit Confirmation and Cellular Target Engagement

A hit from a primary biochemical screen is merely a starting point. It is crucial to confirm that the observed activity is real, dose-dependent, and, most importantly, occurs within the complex environment of a living cell.

Workflow for Hit Validation and Cellular Confirmation

A. Dose-Response Confirmation (IC50 Determination)

Hits from the primary screen are re-tested using the same biochemical assay (e.g., ADP-Glo™) but across a range of concentrations (typically an 8- to 12-point serial dilution). This confirms the activity and establishes the potency of the compound, expressed as the half-maximal inhibitory concentration (IC50).

B. Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase), an orthogonal assay with a different detection technology is employed. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay like LanthaScreen™ Eu Kinase Binding Assay is an excellent choice.[13] This assay directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding.[13]

C. Cellular Target Engagement

This is the most critical step: confirming that the compound can enter a living cell and bind to its intended target. Two powerful technologies are well-suited for this:

-

NanoBRET™ Target Engagement Assay : This assay measures compound binding within intact cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® Luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase (the acceptor).[15][16] A test compound that enters the cell and binds to the kinase will displace the tracer, causing a dose-dependent decrease in the BRET signal.[14][16] This provides a quantitative measure of intracellular affinity.[14]

-

Cellular Thermal Shift Assay (CETSA®) : This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[17][18][19] The principle is that a protein bound to a ligand is more resistant to heat-induced denaturation.[17][19] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western Blot or AlphaScreen®. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a physiological context.[19][20]

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.[16][21]

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Dispense the cells into a white, 384-well assay plate.

-

Compound Addition: Add the this compound derivatives in a serial dilution to the wells.

-

Tracer Addition: Add a fixed, optimized concentration of the specific NanoBRET™ fluorescent tracer to all wells.

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound/tracer binding to reach equilibrium.[21]

-

Signal Detection: Prepare a substrate solution containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any lysed cells).[16] Add this solution to the wells.

-

Readout: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[16]

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the intracellular IC50.

Phase 3: Lead Characterization & Optimization

Compounds that are confirmed to be potent in biochemical assays and demonstrate clear target engagement in cellular models can be classified as qualified leads. The next phase focuses on characterizing their selectivity and assessing their drug-like properties.

Data Presentation: Summarizing Screening Results

Effective data visualization is key to prioritizing compounds. A summary table allows for at-a-glance comparison of lead candidates.

| Compound ID | Primary Screen (% Inh @ 10µM) | Biochemical IC50 (nM) [ADP-Glo™] | Cellular IC50 (nM) [NanoBRET™] | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

| PMP-001 | 95 | 25 | 80 | >10,000 | 1,500 |

| PMP-002 | 88 | 150 | 450 | 200 | 5,000 |

| PMP-003 | 45 | >10,000 | >10,000 | >10,000 | >10,000 |

| PMP-004 | 98 | 15 | 35 | 5,000 | 8,000 |

From this hypothetical data, PMP-004 emerges as the most promising lead due to its high potency in both biochemical and cellular assays and its superior selectivity against kinases B and C compared to PMP-001 and PMP-002.

A. Kinase Selectivity Profiling

Broad activity against many kinases is often undesirable and can lead to toxicity. Selectivity profiling involves screening the confirmed hits against a large panel of kinases (e.g., the Eurofins Discovery KinomeScan® or Promega's Kinase Selectivity Profiling Systems). The goal is to identify compounds that are potent against the desired target but have minimal activity against other kinases, especially those within the same family.

B. In Vitro ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce late-stage drug attrition.[22][23][24] A standard panel of in vitro ADMET assays should be run on the most promising leads.

-

Solubility: Thermodynamic and kinetic solubility assays.

-

Permeability: Caco-2 permeability assay to predict intestinal absorption.[22]

-

Metabolic Stability: Incubation with human liver microsomes or hepatocytes to determine the rate of metabolic clearance.[22][25]

-

CYP450 Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9).[25]

-

Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins, which affects its free concentration.

-

hERG Inhibition: An early safety screen to assess the risk of cardiac toxicity.[25]

-

Cytotoxicity: General assessment of cell health in multiple cell lines (e.g., HepG2) to flag overt toxicity.[24]

Conclusion: A Validated Path from Hit to Lead

This guide outlines a logical, multi-stage process for the effective biological screening of novel this compound derivatives. By integrating robust biochemical assays like ADP-Glo™ with definitive cellular target engagement methods such as NanoBRET™ and CETSA®, researchers can move beyond simple activity measurements. This self-validating system, which incorporates orthogonal assays and early ADMET profiling, ensures that resources are focused on compounds with the highest probability of success. This structured, rationale-driven approach provides the necessary framework to confidently identify and advance potent, selective, and cell-active lead candidates for further drug development.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP-Glo™ Kinase Assay [promega.kr]

- 10. eastport.cz [eastport.cz]

- 11. bmglabtech.com [bmglabtech.com]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. In vitro approaches to evaluate ADMET drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 25. criver.com [criver.com]

An In-Depth Technical Guide to the In Silico Modeling of 4-(Piperidin-2-yl)pyridine Receptor Binding

This guide provides a comprehensive, technically-focused framework for investigating the receptor binding characteristics of 4-(Piperidin-2-yl)pyridine using state-of-the-art in silico modeling techniques. It is intended for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular biology. The methodologies detailed herein are designed to provide a robust and validated approach to predicting and analyzing ligand-receptor interactions, ultimately guiding rational drug design and optimization.

Introduction: The Rationale for In Silico Investigation

This compound is a heterocyclic compound with a scaffold that suggests potential interactions with a variety of biological targets due to its structural motifs. Pyridine and piperidine rings are common in many biologically active compounds, and their derivatives have shown a wide range of activities, including anti-cancer and anti-amoebic properties.[] The specific biological activity of this compound itself is not extensively documented in publicly available literature, making in silico exploration a valuable first step in identifying potential receptor targets and understanding its mechanism of action. Computational methods allow for the rapid and cost-effective screening of potential protein targets, providing insights that can prioritize and guide subsequent experimental validation.[2][3][4][5]

This guide will walk through a complete in silico workflow, from initial target identification to the detailed analysis of binding thermodynamics. Each step is presented with the underlying scientific reasoning to ensure a thorough understanding of the process.

Part 1: Receptor Identification and Structural Preparation

The initial and most critical step in any structure-based drug design project is the identification and preparation of the target receptor.[3] Given the novelty of this compound, an initial broad search for potential targets is necessary.

Target Identification: A Multi-faceted Approach

A combination of ligand-based and literature-based approaches can be employed to hypothesize potential receptors. This involves searching for proteins that are known to bind ligands with similar structural features to this compound. Public databases such as ChEMBL and PubChem can be valuable resources for this initial screening. For the purpose of this guide, we will hypothesize that G-Protein Coupled Receptors (GPCRs) are a plausible target class, given their prevalence as drug targets and the diversity of ligands they recognize.[6][7][8][9][10]

Receptor Structure Acquisition and Preparation

Once a potential receptor target is identified, a high-quality 3D structure is required.

-

Experimental Structures: The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[11] If a crystal structure of the target receptor is available, it should be downloaded.

-

Homology Modeling: In the absence of an experimental structure, homology modeling can be used to generate a theoretical model based on the sequence similarity to a protein with a known structure.[6][7][8][9] This is particularly relevant for many GPCRs where experimental structures are still limited.[6][7][8][9]

Protocol 1: Receptor Preparation

-

Obtain Receptor Structure: Download the PDB file of the target receptor or generate a homology model using a server like SWISS-MODEL.

-

Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[12][13]

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.[12][14][15]

-

Assign Charges: Assign appropriate partial charges to each atom using a force field like AMBER or CHARMM.[16][17]

-

Energy Minimization: Perform a brief energy minimization to relieve any steric clashes in the structure.[16]

Part 2: Ligand Preparation

Proper preparation of the ligand is as crucial as that of the receptor to ensure accurate docking and simulation results.[18]

Protocol 2: Ligand Preparation

-

Obtain Ligand Structure: The 2D structure of this compound can be obtained from PubChem or drawn using chemical drawing software.

-

Generate 3D Conformation: Convert the 2D structure to a 3D conformation.

-

Assign Charges and Atom Types: Use a program like Antechamber (part of the AmberTools suite) to assign appropriate atom types and partial charges.

-

Energy Minimization: Perform an energy minimization of the ligand to obtain a low-energy starting conformation.

Part 3: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[19][20] It is a powerful tool for virtual screening and for generating initial binding poses for further analysis.[4][19]

Defining the Binding Site

The binding site, or the region of the receptor where the ligand is expected to bind, must be defined. If the receptor structure was obtained with a co-crystallized ligand, the binding site can be defined based on the location of that ligand.[13] In the absence of a co-crystallized ligand, blind docking (where the entire receptor surface is searched) or site-directed docking based on literature or predictive algorithms can be used.[14]

Docking Algorithm and Scoring Function

A variety of docking programs are available, each with its own algorithm and scoring function. AutoDock Vina is a widely used and freely available option.[20] The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding pose.[21]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.[12][14]

-

Define the Grid Box: Define a grid box that encompasses the entire binding site.[14]

-

Run Docking: Execute the docking calculation.

-

Analyze Results: Analyze the predicted binding poses and their corresponding scores.[19][22] The pose with the lowest binding energy is typically considered the most likely.[21]

Visualization of Docking Results

Visualization of the docked poses is crucial for understanding the interactions between the ligand and the receptor. Programs like PyMOL or UCSF Chimera can be used to visualize hydrogen bonds, hydrophobic interactions, and other key contacts.[20]

Workflow for Initial In Silico Analysis

Caption: Initial workflow for receptor and ligand preparation leading to molecular docking.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[23][24] MD simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the receptor.[23][24][25]

Protocol 4: Setting up and Running an MD Simulation with GROMACS

-

Prepare the System: Place the docked ligand-receptor complex in a simulation box and solvate it with water molecules. Add ions to neutralize the system.[17]

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any bad contacts.[16]

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure.[16][17] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[16][17]

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.[25]

Analysis of MD Trajectories

Analysis of the MD trajectory can provide a wealth of information about the dynamics of the ligand-receptor complex.[24][26][27]

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms can be calculated to assess the stability of the complex over the course of the simulation.[26] A stable RMSD suggests that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues can be calculated to identify flexible regions of the protein.[26]

-

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor can be monitored throughout the simulation.

-

Interaction Energy: The interaction energy between the ligand and the receptor can be calculated to provide an estimate of the binding strength.

MD Simulation and Analysis Workflow

Caption: Workflow for MD simulation setup, execution, and subsequent trajectory analysis.

Part 5: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed.[28] The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.[28][29][30][31]

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Extract Snapshots: Extract snapshots of the ligand, receptor, and complex from the MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

Calculate Binding Free Energy: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand.

| Energy Component | Description |

| ΔE_MM | Change in molecular mechanics energy (internal, van der Waals, and electrostatic energies) in the gas phase. |

| ΔG_solv | Change in solvation free energy. This is further divided into polar (ΔG_PB) and nonpolar (ΔG_SA) contributions. |

| -TΔS | Change in conformational entropy upon binding. This term is computationally expensive to calculate and is often neglected, leading to an estimate of the relative binding free energy.[29][30] |

Part 6: Validation and Interpretation

Validation of the in silico results is a critical step to ensure their reliability.[32][33][34][35]

-

Comparison with Experimental Data: If experimental data on the binding of this compound or similar compounds to the target receptor is available, the in silico predictions should be compared with these findings.

-

Redocking: If a co-crystallized ligand was present in the original PDB structure, it can be extracted and then re-docked into the binding site.[32] A low RMSD between the docked pose and the crystal structure pose (typically < 2 Å) indicates that the docking protocol is reliable.[32]

-

Sensitivity Analysis: The robustness of the results can be assessed by varying key parameters, such as the force field or the length of the MD simulation.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of this compound. By following these methodologies, researchers can gain valuable insights into the potential biological targets of this compound, its likely binding mode, and the thermodynamics of its interaction with receptors. These computational predictions can then serve as a strong foundation for guiding and prioritizing experimental studies, ultimately accelerating the drug discovery and development process.

References

- 2. benchchem.com [benchchem.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Homology Modeling of the G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Modeling of All Identified G Protein–Coupled Receptors in the Human Genome | PLOS Computational Biology [journals.plos.org]

- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 17. bioinformaticsreview.com [bioinformaticsreview.com]

- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 25. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Analysis of ligand binding to proteins using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. peng-lab.org [peng-lab.org]

- 29. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 34. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 35. diva-portal.org [diva-portal.org]

"enantioselective synthesis of 4-(piperidin-2-yl)pyridine"

An In-Depth Technical Guide to the Enantioselective Synthesis of 4-(Piperidin-2-yl)pyridine

Abstract

The chiral this compound scaffold is a privileged structural motif integral to numerous pharmaceuticals and advanced materials. Its unique stereochemical and electronic properties present significant synthetic challenges, necessitating the development of robust and highly selective methodologies. This guide provides a comprehensive overview of the state-of-the-art in the enantioselective synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will dissect and analyze key strategies, including catalytic asymmetric hydrogenation, modern dearomatization tactics, and biocatalytic transformations. The underlying principles, mechanistic insights, and practical applications of each approach are explored, supported by detailed experimental protocols and comparative data to guide methodological selection in a research and development setting.

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, featured in a vast portfolio of FDA-approved drugs.[1][2] When coupled with a pyridine moiety at the 4-position, and possessing a stereocenter at the C2 position, the resulting this compound structure becomes a highly valuable building block. The pyridine's electronic properties and the piperidine's conformational constraints, governed by the stereocenter, allow for precise three-dimensional interactions with biological targets.

However, the synthesis of enantiomerically pure versions of this scaffold is a non-trivial pursuit. The primary challenge often lies in the inherent properties of the pyridine ring; its Lewis basic nitrogen atom can coordinate to and deactivate many transition metal catalysts, complicating catalytic asymmetric reactions.[3] Therefore, successful strategies must either circumvent this issue through substrate design or employ catalytic systems that are tolerant of the pyridine's basicity.

This guide will navigate the predominant methodologies that have been successfully developed to address these challenges.

References

Spectroscopic Characterization of 4-(Piperidin-2-yl)pyridine: A Technical Guide

Foreword: The Structural Significance of 4-(Piperidin-2-yl)pyridine

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical building block for a multitude of pharmacologically active agents, leveraging the distinct electronic and steric properties of its constituent heterocyclic rings. The piperidine moiety offers a flexible, saturated core amenable to substitution, influencing pharmacokinetic properties such as solubility and membrane permeability. In contrast, the pyridine ring provides a rigid, aromatic system capable of engaging in π-stacking, hydrogen bonding, and metal coordination, crucial for molecular recognition at biological targets. The precise linkage at the 2-position of the piperidine ring creates a chiral center, introducing a layer of stereochemical complexity that is often pivotal for therapeutic efficacy and selectivity.

An unambiguous and comprehensive structural elucidation of this molecule is, therefore, not merely an academic exercise but a prerequisite for its successful application in drug discovery and development. This guide provides an in-depth exploration of the core spectroscopic techniques required to fully characterize this compound, moving beyond a simple recitation of data to explain the causality behind the analytical choices and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Design for NMR

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, for compounds with exchangeable protons, such as the N-H proton of the piperidine ring, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, often allowing for the observation of a distinct N-H signal and its couplings.

-

Concentration: A sample concentration of approximately 5-10 mg/mL is typically optimal.[1] Overly concentrated samples can lead to line broadening and poor resolution, while overly dilute samples will necessitate a significantly longer acquisition time to achieve an adequate signal-to-noise ratio.[2]

-

2D NMR Experiments: While 1D spectra provide fundamental information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignment. COSY reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine and pyridine rings. HSQC correlates each proton signal with its directly attached carbon, providing an unambiguous link between the ¹H and ¹³C spectra.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5 mg of high-purity this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Use a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon. A wider spectral window and a longer acquisition time (hundreds to thousands of scans) are typically required compared to ¹H NMR.[3]

Anticipated Spectral Data and Interpretation

The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ). The electron-withdrawing nature of the nitrogen atom and the aromaticity of the pyridine ring are the dominant influences on the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Pyridine Ring | |||

| H-2', H-6' | ~8.5 - 8.7 | ~150 | Protons and carbons alpha to the pyridine nitrogen are strongly deshielded.[4] |

| H-3', H-5' | ~7.2 - 7.4 | ~121 | Protons and carbons beta to the pyridine nitrogen. |

| C-4' | N/A | ~148 | Quaternary carbon attached to the piperidine ring; deshielded by the nitrogen and the substituent. |

| Piperidine Ring | |||

| H-2 | ~3.5 - 3.8 | ~60 | Methine proton alpha to the pyridine ring and the piperidine nitrogen; significantly deshielded. |

| H-6 (axial & eq.) | ~2.6 - 3.1 | ~47 | Methylene protons alpha to the piperidine nitrogen.[5] |

| H-3, H-4, H-5 | ~1.4 - 2.0 | ~25 - 35 | Methylene protons in the saturated ring, exhibiting complex overlapping signals. |

| N-H | Broad, ~1.5 - 2.5 | N/A | The chemical shift is highly variable and depends on solvent, concentration, and temperature. |

-

¹H NMR Interpretation: The pyridine protons will appear in the aromatic region (δ 7.0-9.0 ppm), with the H-2'/H-6' protons being the most downfield due to their proximity to the electronegative nitrogen. The piperidine protons will be in the aliphatic region (δ 1.0-4.0 ppm). The H-2 proton, being at a junction of both rings and adjacent to a nitrogen, will be the most deshielded of the piperidine protons. The remaining piperidine methylene protons will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling.

-

¹³C NMR Interpretation: The pyridine carbons will resonate between δ 120-150 ppm, with the C-2'/C-6' and C-4' carbons being the most downfield. The piperidine carbons will appear upfield, typically between δ 25-60 ppm.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it readily protonates the basic nitrogen atoms, yielding a strong signal for the molecular ion.

Causality in Experimental Design for MS

-

Ionization Mode: ESI in positive ion mode is the logical choice. Both the pyridine and piperidine nitrogens are basic and will readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.

-

Sample Preparation: The sample must be completely dissolved and free of non-volatile salts or buffers, which can suppress ionization and contaminate the instrument.[2] A typical protocol involves dissolving the sample in a high-purity solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL, followed by a 10- to 100-fold dilution.[6]

-

Tandem MS (MS/MS): To gain structural information, fragmentation of the molecular ion is induced. This is achieved by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's weakest bonds and most stable substructures.[7]

Experimental Protocol: LC-ESI-MS

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Ion Trap).

-

Analysis: Inject the sample. Acquire data in positive ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

-

MS/MS Analysis: Perform a separate product ion scan, selecting the [M+H]⁺ ion (m/z 163.1) as the precursor for fragmentation.

Anticipated Data and Fragmentation Pathway

The molecular formula of this compound is C₁₀H₁₄N₂. The monoisotopic mass is 162.1157 g/mol .

-

Full Scan MS: The primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 163.12.

-

MS/MS Fragmentation: The fragmentation is dictated by the stability of the resulting ions and neutral losses. The piperidine ring is often the site of initial fragmentation.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment | Origin of Fragment |

| 163.12 | [C₁₀H₁₅N₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 107.06 | [C₆H₇N₂]⁺ | Loss of the C₄H₈ portion of the piperidine ring |

| 84.08 | [C₅H₁₀N]⁺ | Cleavage at the C-C bond between the rings, retaining the charged piperidine moiety |

| 79.06 | [C₅H₅N]H⁺ | Protonated pyridine resulting from cleavage at the C-C bond |

The fragmentation process is a powerful tool for confirming the connectivity of the two ring systems.

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is excellent for identifying the presence of specific functional groups.

-

Experimental Protocol: A solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is a rapid and common method. Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

-

Interpretation: The spectrum is generally divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which contains complex vibrations unique to the molecule as a whole.[8]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine (Piperidine) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1600 | C=N Stretch | Pyridine Ring |

| ~1580, ~1470, ~1430 | C=C Stretch | Aromatic Ring Skeletal Vibrations[9] |

| ~1100 | C-N Stretch | Aliphatic Amine |

The presence of a broad peak around 3300 cm⁻¹ (N-H stretch), sharp peaks just above 3000 cm⁻¹ (aromatic C-H), and strong peaks just below 3000 cm⁻¹ (aliphatic C-H) would be strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the π-electron system of the pyridine ring.

-

Experimental Protocol: The compound is dissolved in a UV-transparent solvent, such as ethanol or methanol, at a known, dilute concentration.[10] The absorbance is measured across a range of wavelengths (typically 200-400 nm).

-

Interpretation: The spectrum is expected to be dominated by the absorptions of the pyridine ring. The saturated piperidine ring does not absorb in this region. The key parameter is the wavelength of maximum absorbance (λmax). For pyridine itself, characteristic absorptions due to π → π* transitions are observed around 250-260 nm.[11][12] The substitution by the piperidine group is expected to cause a slight shift in this λmax (a batochromic or hypsochromic shift) depending on electronic effects.

Integrated Analytical Workflow

A robust characterization relies on the synthesis of data from all techniques. No single method provides the complete picture. The proposed workflow ensures a logical progression from fundamental properties to detailed structural confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By combining high-resolution mass spectrometry to confirm molecular formula, NMR spectroscopy to map the atomic connectivity, and IR/UV-Vis spectroscopy to verify functional groups and electronic structure, a complete and unambiguous structural assignment can be achieved. This rigorous approach provides the foundational data necessary for researchers in medicinal chemistry and drug development to confidently utilize this important molecular scaffold in their research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. testbook.com [testbook.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. organomation.com [organomation.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

The Emergence of 4-(Piperidin-2-yl)pyridine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds

In the landscape of medicinal chemistry, the term "privileged scaffold," first coined by Evans et al., describes molecular frameworks that can serve as ligands for a diverse range of biological targets.[1] These structures are not merely passive skeletons but possess inherent properties that predispose them to favorable interactions with proteins, leading to a higher hit rate in drug discovery campaigns. The strategic use of such scaffolds allows for the creation of compound libraries with enhanced structural diversity and physicochemical properties, ultimately leading to the development of highly potent and safe therapeutic agents.[2] This guide delves into the 4-(piperidin-2-yl)pyridine moiety, a quintessential example of a privileged scaffold that has gained prominence through its repeated appearance in a multitude of successful drug discovery programs.

The Rise of this compound: An Emblem of Versatility

Unlike some privileged scaffolds that can be traced back to a single seminal discovery, the recognition of this compound's privileged status has been an emergent phenomenon. Its value has been demonstrated through its consistent incorporation into a wide array of clinically relevant molecules, particularly targeting kinases and central nervous system (CNS) receptors.[3][4]

The unique arrangement of a basic piperidine ring directly linked to a pyridine ring at the 4-position confers a combination of desirable properties:

-

Three-Dimensionality: The sp³-hybridized carbon of the piperidine ring introduces a crucial three-dimensional character, allowing for more specific and intricate interactions with the binding pockets of target proteins.

-

Modulable Basicity: The two nitrogen atoms—one in the aromatic pyridine ring and the other in the saturated piperidine ring—possess distinct basicities. This allows for fine-tuning of the molecule's overall physicochemical properties, such as solubility and membrane permeability, through targeted chemical modifications.

-

Hydrogen Bonding Capabilities: The piperidine nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual functionality provides multiple points of interaction with biological targets.

-

Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, making it an attractive starting point for library synthesis and lead optimization.

Synthesis of the this compound Core: A Step-by-Step Protocol

The most common and efficient method for the synthesis of the this compound core involves the catalytic hydrogenation of a 2-substituted pyridine precursor. This approach is favored for its relatively mild conditions and high yields.

Experimental Protocol: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

This protocol outlines a general procedure for the synthesis of the this compound scaffold.

Materials and Reagents:

-

2-(Pyridin-4-yl)pyridine

-

Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C)

-

Glacial acetic acid or ethanol

-

Hydrogen gas (H₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-4-yl)pyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst, typically 5-10 mol% of PtO₂ or Rh/C, to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Causality Behind Experimental Choices:

-

Catalyst Selection: PtO₂ and Rh/C are highly effective catalysts for the hydrogenation of pyridine rings. The choice of catalyst can influence the reaction conditions and selectivity.

-

Solvent: Glacial acetic acid can protonate the pyridine nitrogen, which can facilitate the hydrogenation process. Ethanol is a more neutral solvent option.

-

Pressure: High pressure of hydrogen gas is necessary to drive the dearomatization of the pyridine ring.